

# Flonoltinib: A Technical Guide to Dual JAK2 and FLT3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Flonoltinib (also known as Flonoltinib Maleate) is a potent, orally bioavailable small molecule inhibitor targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a hallmark of various hematologic malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[3][4] Flonoltinib's dual inhibitory action offers a promising therapeutic strategy for these diseases. This technical guide provides a comprehensive overview of Flonoltinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

## **Mechanism of Action**

**Flonoltinib** exhibits a high degree of selectivity for JAK2 over other JAK family members.[3][5] A distinguishing feature of its mechanism is its stronger binding affinity for the pseudokinase domain (JH2) of JAK2 compared to the kinase domain (JH1).[3][6] The binding to the JH2 domain may contribute to its high selectivity.[7] By inhibiting both the wild-type and mutated forms of JAK2, such as JAK2V617F, **Flonoltinib** effectively blocks the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1]



Simultaneously, **Flonoltinib** potently inhibits FLT3, a receptor tyrosine kinase crucial for the survival and proliferation of hematopoietic stem and progenitor cells.[5][8] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to constitutive activation of the receptor.[4] **Flonoltinib**'s inhibition of FLT3 blocks its autophosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[2]

The dual inhibition of both JAK2 and FLT3 by **Flonoltinib** provides a multi-pronged attack on the aberrant signaling networks driving the growth and survival of malignant cells in diseases like MPNs and AML.[5]

**Data Presentation** 

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| JAK1          | 26        |
| JAK2          | 0.7 - 0.8 |
| JAK2V617F     | 1.4       |
| JAK3          | 39        |
| FLT3          | 4 - 15    |

Table 1: Summary of **Flonoltinib**'s half-maximal inhibitory concentrations (IC50) against various kinases. Data compiled from multiple sources.[1][2][9]

In Vitro Anti-proliferative Activity

| Cell Line                   | Genotype         | IC50 (μM) |
|-----------------------------|------------------|-----------|
| Ba/F3-JAK2WT                | Wild-type JAK2   | 0.39      |
| Ba/F3-JAK2V617F             | JAK2V617F mutant | 0.2       |
| FLT3 mutant cell lines      | FLT3 mutant      | < 0.1     |
| JAK2V617F mutant cell lines | JAK2V617F mutant | < 0.5     |



Table 2: Anti-proliferative activity of **Flonoltinib** in various cell lines.[1]

## **Preclinical In Vivo Efficacy**

In murine models of JAK2V617F-induced myeloproliferative neoplasms, **Flonoltinib** has demonstrated significant dose-dependent efficacy.[3][10]

| Animal Model                          | Treatment                          | Key Findings                                                                                                             |
|---------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Ba/F3-JAK2V617F xenograft             | 15 and 30 mg/kg Flonoltinib        | Robust antitumor activity.[1]                                                                                            |
| JAK2V617F bone marrow transplantation | Oral administration of Flonoltinib | Reduced hepatosplenomegaly, prolonged survival, and strong inhibitory effects on spleen and bone marrow fibrosis.[3][11] |

Table 3: Summary of preclinical in vivo studies of **Flonoltinib**.

## Clinical Trial Data (Phase I/IIa in Myelofibrosis)

A first-in-human Phase I/IIa study (NCT05153343) has evaluated the safety and efficacy of **Flonoltinib** in patients with intermediate-2 or high-risk myelofibrosis.[12][13]

| Parameter                                     | Result                        |
|-----------------------------------------------|-------------------------------|
| Maximum Tolerated Dose (MTD)                  | 225 mg/day                    |
| Spleen Volume Reduction (SVR) ≥35% at week 24 | 77.3% (17 out of 22 patients) |
| Best SVR ≥35%                                 | 83.3% (25 out of 30 patients) |
| Best Total Symptom Score (TSS50) improvement  | 80.0% (24 out of 30 patients) |
| Bone Marrow Fibrosis Improvement at week 24   | Observed in 5 patients        |

Table 4: Preliminary results from the Phase I/IIa clinical trial of **Flonoltinib** in myelofibrosis patients.[12][13]



# Experimental Protocols In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the inhibitory activity of **Flonoltinib** against JAK2 and FLT3 kinases.

### Materials:

- Recombinant human JAK2 and FLT3 enzymes
- Substrate peptides (e.g., Poly(Glu, Tyr) 4:1 for JAK2, specific peptide for FLT3)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

- Compound Preparation: Prepare a serial dilution of Flonoltinib in the kinase assay buffer.
   Include a DMSO-only control.
- Enzyme Preparation: Dilute the recombinant JAK2 or FLT3 enzyme in the kinase assay buffer to the desired concentration.
- Assay Plate Setup: Add 5  $\mu$ L of each **Flonoltinib** dilution or DMSO control to the wells of the 384-well plate.
- Enzyme Addition: Add 10  $\mu$ L of the diluted enzyme to each well. Gently mix and incubate for 10-15 minutes at room temperature.



- Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be close to its Km for the respective kinase. Add 10 μL of the substrate/ATP mixture to each well to start the reaction.
- Incubation: Incubate the plate at room temperature for 60-120 minutes.
- · Kinase Activity Detection:
  - Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - $\circ$  Add 50  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis: Measure the luminescence of each well. Calculate the
  percentage of inhibition for each Flonoltinib concentration relative to the DMSO control and
  determine the IC50 value using a dose-response curve.

## **Cell Proliferation Assay (MTT Assay)**

This protocol is for assessing the anti-proliferative effects of **Flonoltinib** on JAK2- or FLT3-dependent cell lines (e.g., Ba/F3-JAK2V617F, MV4-11).

### Materials:

- JAK2- or FLT3-dependent cell line
- · Complete culture medium
- Flonoltinib stock solution (in DMSO)
- 96-well flat-bottom tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)



Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. For adherent cells, allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of Flonoltinib in culture medium. Remove the
  existing medium from the wells and add 100 μL of the Flonoltinib dilutions or control
  medium (with vehicle).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10  $\mu$ L of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
- Solubilization: Carefully aspirate the medium containing MTT. Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage
  of cell viability for each Flonoltinib concentration relative to the vehicle control and
  determine the IC50 value.

## Western Blot for Phospho-STAT5 and Phospho-FLT3

This protocol is for detecting the inhibition of JAK2 and FLT3 signaling by **Flonoltinib** in leukemia cell lines.

### Materials:

- Leukemia cell line (e.g., HEL for p-STAT5, MV4-11 for p-FLT3)
- Flonoltinib
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit



- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-FLT3, anti-total FLT3, and a loading control like β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

- Cell Treatment and Lysis: Treat cells with varying concentrations of Flonoltinib for a specified time. Harvest the cells and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Apply the chemiluminescent substrate and capture the signal.
   Perform densitometric analysis to quantify the band intensities, normalizing the phosphorylated protein signal to the total protein or loading control.



# Murine Model of JAK2V617F-Induced Myeloproliferative Neoplasm

This protocol outlines a bone marrow transplantation model to evaluate the in vivo efficacy of **Flonoltinib**.

#### Materials:

- Donor mice expressing JAK2V617F
- Recipient wild-type mice (e.g., C57BL/6)
- 5-Fluorouracil (5-FU)
- Flonoltinib formulation for oral administration
- Equipment for bone marrow harvesting, cell counting, and intravenous injection
- Calipers for spleen measurement
- Hematology analyzer

- Donor and Recipient Preparation: Treat donor mice with 5-FU to enrich for hematopoietic stem and progenitor cells. Irradiate recipient mice to ablate their native bone marrow.
- Bone Marrow Transplantation: Harvest bone marrow from the donor mice and transplant it into the recipient mice via intravenous injection.
- Treatment Initiation: Once the MPN phenotype is established (e.g., elevated blood counts, splenomegaly), randomize the mice into treatment (Flonoltinib) and vehicle control groups.
   Administer Flonoltinib orally at the desired doses and schedule.
- Monitoring: Monitor the mice regularly for signs of disease progression, including body weight, complete blood counts, and spleen size (measured by palpation or imaging).



- Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (spleen, liver, bone marrow) for histological analysis (e.g., H&E staining, reticulin staining for fibrosis) and flow cytometry to assess the hematopoietic cell populations.
- Data Analysis: Compare the treatment group to the control group in terms of survival, blood counts, spleen and liver weights, and the degree of fibrosis.

## Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is for determining the binding kinetics and affinity of **Flonoltinib** to JAK2 and FLT3.

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)
- · Recombinant JAK2 and FLT3 proteins
- Flonoltinib
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

- Ligand Immobilization: Activate the sensor chip surface and immobilize the recombinant JAK2 or FLT3 protein using amine coupling.
- Analyte Preparation: Prepare a serial dilution of Flonoltinib in the running buffer.
- Binding Assay: Inject the serially diluted Flonoltinib solutions over the immobilized protein surface and a reference flow cell. Monitor the association and dissociation phases in realtime.



- Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.
- Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Flonoltinib inhibits the JAK2-STAT5 signaling pathway.





Click to download full resolution via product page

Caption: Flonoltinib inhibits the FLT3 signaling pathway.





Click to download full resolution via product page

Caption: Workflow for in vitro kinase inhibition assay.





Click to download full resolution via product page

Caption: Workflow for cell proliferation (MTT) assay.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Mouse models of myeloproliferative neoplasms: JAK of all grades PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP1 PARylates and stabilizes STAT5 in FLT3-ITD acute myeloid leukemia and other STAT5-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cyagen.com [cyagen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. astx.com [astx.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferon-α in a murine model of polycythemia vera PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flonoltinib: A Technical Guide to Dual JAK2 and FLT3 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615481#flonoltinib-dual-jak2-and-flt3-inhibition]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com